N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide
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Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Scientific Research Applications
Structural and Dynamic Disorder Studies
A foundational aspect of research on tetrahydronaphthalene derivatives, including compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide, is the investigation of their solid-state disorder. One study focused on the solid-state NMR and X-ray crystallography of similar tetrahydronaphthalene derivatives, revealing dynamic disorder in their molecular conformations. This has implications for understanding the physical properties and reactivity of such compounds (Facey et al., 1996).
Binding Affinity and Selectivity at Sigma Receptors
Another significant area of research is the exploration of tetrahydronaphthalene derivatives as ligands for sigma receptors. Studies have demonstrated that specific modifications in the piperidine ring of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide analogs can lead to selective binding and activity at sigma(1) receptors. This research opens potential therapeutic applications in neurology and oncology, highlighting the compound's relevance in developing new drugs with targeted actions (Berardi et al., 2005).
Metabolic Characterization
Understanding the metabolism of related compounds is crucial for assessing their safety and efficacy as therapeutic agents. A study on the in vitro phase I metabolism of methamnetamine, a compound with structural similarities, in human liver microsomes provides insights into the metabolic pathways that might be relevant for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide. Identifying major metabolites and their formation pathways can inform the development of safer and more effective drug candidates (Young-ki Hong et al., 2021).
properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-27-18-11-12-21-17(14-18)8-5-13-23(21,26)15-24-22(25)20-10-4-7-16-6-2-3-9-19(16)20/h2-4,6-7,9-12,14,26H,5,8,13,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDOVSGMMSXHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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